molecular formula C13H8F3N2NaO2 B2784233 Sodium (Z)-4-(4-(1H-imidazol-1-yl)phenyl)-1,1,1-trifluoro-4-oxobut-2-en-2-olate CAS No. 1147383-19-4

Sodium (Z)-4-(4-(1H-imidazol-1-yl)phenyl)-1,1,1-trifluoro-4-oxobut-2-en-2-olate

Cat. No. B2784233
CAS RN: 1147383-19-4
M. Wt: 304.204
InChI Key: AFGLFUKFCLULLV-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium (Z)-4-(4-(1H-imidazol-1-yl)phenyl)-1,1,1-trifluoro-4-oxobut-2-en-2-olate, also known as sodium imidazoleacetate, is a synthetic compound that has been widely used in scientific research. It is a derivative of imidazoleacetate and is commonly used as a buffering agent in various biochemical and physiological experiments.

Mechanism of Action

Sodium imidazoleacetate acts as a buffering agent by accepting or donating protons in order to maintain a constant pH level. It works by binding to hydrogen ions, thereby preventing changes in pH when acids or bases are added to a solution. Sodium imidazoleacetate is also known to stabilize proteins by preventing denaturation at different pH levels.
Biochemical and Physiological Effects:
Sodium imidazoleacetate has been shown to have minimal effects on biochemical and physiological processes. It is non-toxic and does not interfere with enzyme activity or protein function. However, it is important to note that excessive use of Sodium (Z)-4-(4-(1H-imidazol-1-yl)phenyl)-1,1,1-trifluoro-4-oxobut-2-en-2-olate imidazoleacetate can lead to a buildup of Sodium (Z)-4-(4-(1H-imidazol-1-yl)phenyl)-1,1,1-trifluoro-4-oxobut-2-en-2-olate ions in cells, which can have detrimental effects on cellular function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Sodium (Z)-4-(4-(1H-imidazol-1-yl)phenyl)-1,1,1-trifluoro-4-oxobut-2-en-2-olate imidazoleacetate in lab experiments is its ability to maintain a constant pH level. It is also relatively inexpensive and easy to use. However, it is important to note that Sodium (Z)-4-(4-(1H-imidazol-1-yl)phenyl)-1,1,1-trifluoro-4-oxobut-2-en-2-olate imidazoleacetate is not suitable for all experiments. For example, it is not recommended for experiments that require a pH range outside of its buffering capacity.

Future Directions

There are several future directions for the use of Sodium (Z)-4-(4-(1H-imidazol-1-yl)phenyl)-1,1,1-trifluoro-4-oxobut-2-en-2-olate imidazoleacetate in scientific research. One potential area of research is the development of new buffering agents that are more effective and have a wider buffering capacity. Another potential area of research is the use of Sodium (Z)-4-(4-(1H-imidazol-1-yl)phenyl)-1,1,1-trifluoro-4-oxobut-2-en-2-olate imidazoleacetate in drug delivery systems, as it has been shown to enhance the solubility and stability of certain drugs.
Conclusion:
In conclusion, Sodium (Z)-4-(4-(1H-imidazol-1-yl)phenyl)-1,1,1-trifluoro-4-oxobut-2-en-2-olate imidazoleacetate is a widely used buffering agent in scientific research. It is synthesized by reacting imidazole with chloroacetic acid in the presence of Sodium (Z)-4-(4-(1H-imidazol-1-yl)phenyl)-1,1,1-trifluoro-4-oxobut-2-en-2-olate hydroxide and is commonly used in biochemical and physiological experiments to maintain a constant pH level. It has minimal effects on biochemical and physiological processes and is relatively inexpensive and easy to use. However, it is important to note that Sodium (Z)-4-(4-(1H-imidazol-1-yl)phenyl)-1,1,1-trifluoro-4-oxobut-2-en-2-olate imidazoleacetate is not suitable for all experiments and should be used with caution. There are several future directions for the use of Sodium (Z)-4-(4-(1H-imidazol-1-yl)phenyl)-1,1,1-trifluoro-4-oxobut-2-en-2-olate imidazoleacetate in scientific research, including the development of new buffering agents and the use of Sodium (Z)-4-(4-(1H-imidazol-1-yl)phenyl)-1,1,1-trifluoro-4-oxobut-2-en-2-olate imidazoleacetate in drug delivery systems.

Synthesis Methods

Sodium imidazoleacetate is synthesized by reacting imidazole with chloroacetic acid in the presence of Sodium (Z)-4-(4-(1H-imidazol-1-yl)phenyl)-1,1,1-trifluoro-4-oxobut-2-en-2-olate hydroxide. The resulting product is then purified and converted into its Sodium (Z)-4-(4-(1H-imidazol-1-yl)phenyl)-1,1,1-trifluoro-4-oxobut-2-en-2-olate salt form. The synthesis method is relatively simple and cost-effective, making it a popular choice for laboratory experiments.

Scientific Research Applications

Sodium imidazoleacetate has been widely used in scientific research as a buffering agent. It is commonly used in biochemical and physiological experiments to maintain a constant pH level. It is also used in cell culture media to maintain the pH of the culture medium. In addition, Sodium (Z)-4-(4-(1H-imidazol-1-yl)phenyl)-1,1,1-trifluoro-4-oxobut-2-en-2-olate imidazoleacetate has been used as a component of electrophoresis buffers, protein purification buffers, and enzyme assays.

properties

IUPAC Name

sodium;(Z)-1,1,1-trifluoro-4-(4-imidazol-1-ylphenyl)-4-oxobut-2-en-2-olate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3N2O2.Na/c14-13(15,16)12(20)7-11(19)9-1-3-10(4-2-9)18-6-5-17-8-18;/h1-8,20H;/q;+1/p-1/b12-7-;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFGLFUKFCLULLV-OZLKFZLXSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C=C(C(F)(F)F)[O-])N2C=CN=C2.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)/C=C(/C(F)(F)F)\[O-])N2C=CN=C2.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3N2NaO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium (Z)-4-(4-(1H-imidazol-1-yl)phenyl)-1,1,1-trifluoro-4-oxobut-2-en-2-olate

CAS RN

1147383-19-4
Record name sodium 1,1,1-trifluoro-4-[4-(1H-imidazol-1-yl)phenyl]-4-oxobut-2-en-2-olate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.